molecular formula C6H8N2O3 B6227638 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1282329-59-2

4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B6227638
CAS No.: 1282329-59-2
M. Wt: 156.14 g/mol
InChI Key: MTCFHHJNRCHACG-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-methoxyacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an acid catalyst to yield the pyrazole ring. The final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid
  • 4-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid
  • 4-Methoxy-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

4-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the position of the carboxylic acid group can affect the compound’s ability to interact with enzymes and other biological targets, making it distinct from other similar compounds .

Properties

CAS No.

1282329-59-2

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

4-methoxy-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C6H8N2O3/c1-8-5(6(9)10)4(11-2)3-7-8/h3H,1-2H3,(H,9,10)

InChI Key

MTCFHHJNRCHACG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)OC)C(=O)O

Purity

95

Origin of Product

United States

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